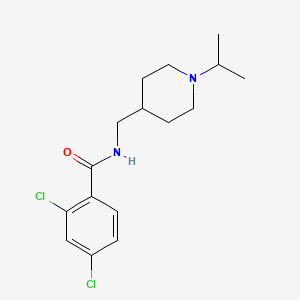

N-( (1-isopropilpiperidin-4-il)metil)-2,4-diclorobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a piperidine ring substituted with an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving receptor binding and enzyme inhibition.

Medicine: As a potential therapeutic agent in drug discovery.

Industry: In the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in biological activity .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The broad range of biological activities associated with indole derivatives suggests that the effects could be diverse and significant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with isopropylamine under reductive amination conditions.

Benzamide Formation: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Substituted benzamides with different functional groups.

Oxidation: Piperidine N-oxides.

Reduction: Secondary amines.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorobenzamide: Lacks the piperidine ring and is less complex.

N-((1-Isopropylpiperidin-4-yl)methyl)benzamide: Lacks the chlorine substituents on the benzene ring.

Uniqueness

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the combination of the dichlorobenzene moiety and the piperidine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a compound of interest due to its potential pharmacological properties. This article delves into its biological activity, examining its mechanisms, effects, and relevant case studies.

Chemical Structure

The chemical structure of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can be represented as follows:

The compound is believed to interact with various neurotransmitter systems in the central nervous system (CNS). Its structural features allow it to modulate receptors associated with pain, anxiety, and sedation. Specifically, it may influence the following pathways:

- Dopaminergic Pathway : Modulates dopamine release, potentially affecting mood and reward mechanisms.

- Serotonergic Pathway : May alter serotonin levels, impacting anxiety and depression.

- GABAergic Activity : Could enhance GABA receptor activity, leading to sedative effects.

Pharmacological Properties

Research indicates that 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide exhibits several biological activities:

- Analgesic Effects : Demonstrated efficacy in reducing pain responses in animal models.

- Sedative Properties : Induces sedation in various test subjects, including rodent models.

- Antidepressant Activity : Shows potential in alleviating symptoms of depression through serotonergic modulation.

Data Table: Biological Activities

Case Study 1: Analgesic Efficacy

In a study conducted on rodents, 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide was administered to evaluate its analgesic properties. Results indicated a dose-dependent reduction in pain response measured by the hot plate test, suggesting effective analgesic activity.

Case Study 2: Sedative Effects

A recent investigation using zebrafish as a model organism demonstrated that the compound significantly reduced locomotor activity. The findings suggest that it may act as a central nervous system depressant, supporting its potential use as a sedative agent.

Research Findings

Recent studies have focused on elucidating the specific receptor interactions of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide.

Key Findings:

- Receptor Binding Affinity : High affinity for dopamine D2 and serotonin 5-HT2A receptors was observed.

- Behavioral Studies : In behavioral assays, the compound exhibited significant anxiolytic effects at lower doses while maintaining analgesic properties.

Propiedades

IUPAC Name |

2,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)14-4-3-13(17)9-15(14)18/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMKAIWJOPJJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.